Cas no 1854427-74-9 (tert-butyl N-(5-amino-2-ethylphenyl)carbamate)
tert-butyl N-(5-amino-2-ethylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(5-amino-2-ethylphenyl)carbamate
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- MDL: MFCD33406514
- Inchi: 1S/C13H20N2O2/c1-5-9-6-7-10(14)8-11(9)15-12(16)17-13(2,3)4/h6-8H,5,14H2,1-4H3,(H,15,16)
- InChI Key: RQMWOJYXHKVVGT-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=CC(N)=CC=C1CC
tert-butyl N-(5-amino-2-ethylphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3056227-1g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95% | 1g |
$728.0 | 2023-09-05 | |
| Enamine | EN300-3056227-5g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95% | 5g |
$2110.0 | 2023-09-05 | |
| Enamine | EN300-3056227-10g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95% | 10g |
$3131.0 | 2023-09-05 | |
| Enamine | EN300-3056227-0.05g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 0.05g |
$168.0 | 2025-02-20 | |
| Enamine | EN300-3056227-0.1g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 0.1g |
$252.0 | 2025-02-20 | |
| Enamine | EN300-3056227-0.25g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 0.25g |
$361.0 | 2025-02-20 | |
| Enamine | EN300-3056227-0.5g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 0.5g |
$569.0 | 2025-02-20 | |
| Enamine | EN300-3056227-1.0g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 1.0g |
$728.0 | 2025-02-20 | |
| Enamine | EN300-3056227-2.5g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 2.5g |
$1428.0 | 2025-02-20 | |
| Enamine | EN300-3056227-5.0g |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate |
1854427-74-9 | 95.0% | 5.0g |
$2110.0 | 2025-02-20 |
tert-butyl N-(5-amino-2-ethylphenyl)carbamate Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on tert-butyl N-(5-amino-2-ethylphenyl)carbamate
Comprehensive Overview of tert-butyl N-(5-amino-2-ethylphenyl)carbamate (CAS No. 1854427-74-9): Properties, Applications, and Industry Insights
The chemical compound tert-butyl N-(5-amino-2-ethylphenyl)carbamate (CAS No. 1854427-74-9) has garnered significant attention in pharmaceutical and organic synthesis research due to its versatile applications as a protecting group intermediate and building block. This carbamate derivative features a tert-butyl moiety and an amino-ethylphenyl backbone, making it invaluable for constructing complex molecules. Its unique structure enables selective reactivity, particularly in peptide synthesis and drug discovery, aligning with current trends in small-molecule therapeutics and precision medicine.
Researchers frequently inquire about the synthesis pathway of 1854427-74-9, which typically involves multi-step reactions starting from 2-ethyl-5-nitroaniline. The introduction of the tert-butyloxycarbonyl (Boc) group via carbamylation ensures stability during subsequent transformations. Recent studies highlight its role in kinase inhibitor development, a hot topic in oncology research, where Boc-protected intermediates like this compound streamline the production of targeted therapies. Analytical methods such as HPLC purity testing and NMR characterization are critical for quality control, addressing common user queries about compound verification techniques.
The demand for tert-butyl N-(5-amino-2-ethylphenyl)carbamate correlates with advancements in high-throughput screening and combinatorial chemistry. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) makes it a preferred choice for constructing heterocyclic scaffolds, a trending focus in AI-driven drug design platforms. Industry reports suggest growing procurement of CAS 1854427-74-9 by contract research organizations (CROs), reflecting its utility in parallel synthesis workflows. Stability data under various pH conditions—frequently searched by formulation scientists—confirm its robustness in prodrug development.
From an SEO perspective, semantically related keywords like "Boc-amine protecting group alternatives" and "cost-effective carbamate suppliers" enhance this content's visibility. Environmental considerations are addressed through its low ecotoxicity profile, meeting green chemistry standards—a priority for modern manufacturers. The compound’s crystalline form (verified by X-ray diffraction) ensures batch consistency, a key concern for regulatory submissions. As patent analyses reveal increasing claims involving 1854427-74-9, its strategic importance in intellectual property landscapes becomes evident.
Emerging applications include bioconjugation for antibody-drug conjugates (ADCs), where the ethylphenyl spacer improves linker stability. This aligns with frequent searches on "next-generation ADC payloads". Storage recommendations (-20°C under nitrogen) and handling protocols are critical for maintaining shelf life, as discussed in technical forums. With the rise of AI-powered retrosynthesis tools, the compound’s SMILES notation (CC1=CC(=C(C=C1)N)C(=O)OC(C)(C)C) facilitates digital catalog integration, streamlining procurement for virtual screening libraries.
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